molecular formula C17H16N2S2 B095770 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- CAS No. 16116-40-8

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-

Cat. No.: B095770
CAS No.: 16116-40-8
M. Wt: 312.5 g/mol
InChI Key: OFTKLXJEDKESFB-UHFFFAOYSA-N
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Description

Delphinidin 3-glucoside chloride: is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the blue, purple, and red colors in many fruits and flowers. This compound is the 3-glucoside of delphinidin and is commonly found in black beans, blackcurrants, blueberries, huckleberries, bilberry leaves, and various myrtles . It is also known for its antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin 3-glucoside chloride can be synthesized through the enzymatic acylation of delphinidin with glucose. The enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase catalyzes the reaction between delphinidin and glucose to form delphinidin 3-glucoside .

Industrial Production Methods: Industrial production of delphinidin 3-glucoside chloride typically involves extraction from natural sources such as berries and other fruits. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Delphinidin 3-glucoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of delphinidin, such as delphinidin-3-rutinoside, delphinidin-3-galactoside, and delphinidin-3-sambubioside .

Scientific Research Applications

Mechanism of Action

Delphinidin 3-glucoside chloride exerts its effects through multiple molecular pathways. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also modulates the expression of genes involved in cell proliferation and survival . Additionally, delphinidin 3-glucoside chloride binds to estrogen receptor beta, exerting phytoestrogen activity and influencing hormone-related pathways .

Comparison with Similar Compounds

Comparison: Delphinidin 3-glucoside chloride is unique due to its specific glycosidic linkage and chloride ion. This structure imparts distinct chemical and biological properties compared to other delphinidin derivatives. For instance, delphinidin 3-rutinoside and delphinidin 3-galactoside have different sugar moieties, which can affect their solubility, stability, and bioavailability .

Properties

CAS No.

16116-40-8

Molecular Formula

C17H16N2S2

Molecular Weight

312.5 g/mol

IUPAC Name

1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione

InChI

InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

OFTKLXJEDKESFB-UHFFFAOYSA-N

SMILES

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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